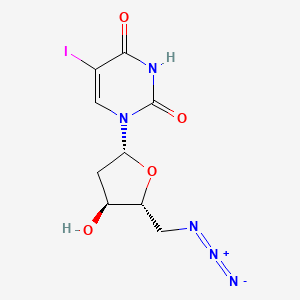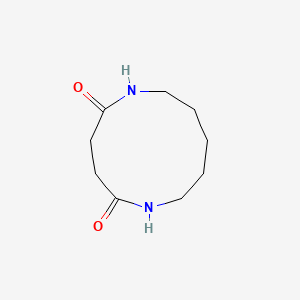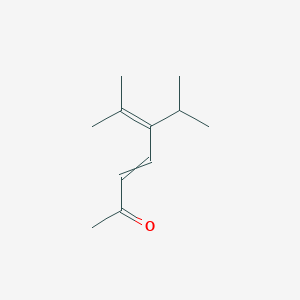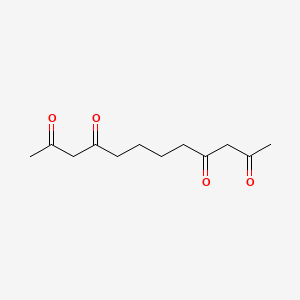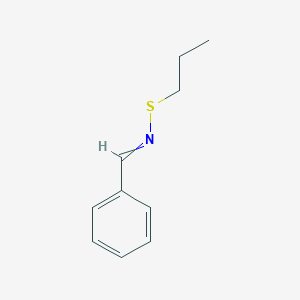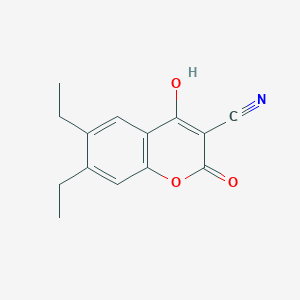![molecular formula C16H17N3O5 B14609417 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea CAS No. 60869-64-9](/img/structure/B14609417.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of nitrobenzenes These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea typically involves the reaction of 4-nitrobenzaldehyde with phenylurea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with the nitro group replaced by other functional groups, such as hydroxyl or alkoxy groups.
科学研究应用
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A compound with a similar structure but different functional groups.
Chloramphenicol: An antibiotic with a similar nitrobenzene moiety but different overall structure and function.
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
属性
CAS 编号 |
60869-64-9 |
|---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC 名称 |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-phenylurea |
InChI |
InChI=1S/C16H17N3O5/c17-16(22)18(12-4-2-1-3-5-12)14(10-20)15(21)11-6-8-13(9-7-11)19(23)24/h1-9,14-15,20-21H,10H2,(H2,17,22) |
InChI 键 |
HNSDSNWQSPZMGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)





stannane](/img/structure/B14609382.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
